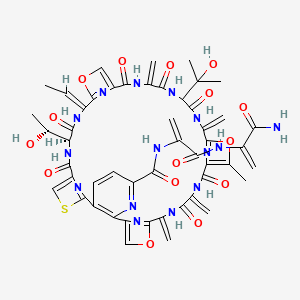

Geninthiocin

Description

Properties

Molecular Formula |

C50H49N15O15S |

|---|---|

Molecular Weight |

1132.1 g/mol |

IUPAC Name |

(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12-/t24-,32+,35?/m1/s1 |

InChI Key |

JNUIXQXFKIJDIV-KFVMYCOKSA-N |

SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Isomeric SMILES |

C/C=C\1/C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Synonyms |

geninthiocin |

Origin of Product |

United States |

Foundational & Exploratory

Geninthiocin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thiopeptide antibiotic, geninthiocin, focusing on its discovery, isolation from Streptomyces, and characterization. This document consolidates key findings, presents detailed experimental protocols, and summarizes quantitative data to serve as a valuable resource for researchers in the fields of natural product discovery and antibiotic development.

Introduction

This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities.[1][2] These natural products are characterized by a highly modified peptide backbone containing thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle. This compound and its analogues have demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains, as well as antiviral and cytotoxic properties.[3][4][5] This guide will delve into the technical aspects of working with this promising antibiotic.

Discovery and Producing Organisms

This compound and its various analogues have been isolated from several species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. These actinomycetes are typically found in soil and marine environments.

Table 1: Streptomyces Strains Reported to Produce this compound and its Analogues

| Streptomyces Strain | This compound Analogue(s) Produced | Environment |

| Streptomyces sp. CPCC 200267 | Geninthiocins A, B, C, E, F, Val-geninthiocin | Soil |

| Streptomyces sp. ICN19 | Ala-geninthiocin, this compound, Val-geninthiocin | Marine Sediment |

| Streptomyces sp. RSF18 | Val-geninthiocin, this compound | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and purification of this compound from Streptomyces.

Fermentation of Streptomyces sp.

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain.

Protocol 1: Shake Flask Fermentation

-

Seed Culture Preparation:

-

Inoculate a loopful of a well-sporulated Streptomyces sp. culture from an agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

-

-

Production Culture:

-

Inoculate a 1 L production flask containing 200 mL of production medium (e.g., GYM medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃, pH 7.2) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

-

Extraction of this compound

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium.

Protocol 2: Solvent Extraction

-

Separation of Biomass:

-

Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the supernatant and the mycelial cake.

-

-

Extraction from Supernatant:

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Extraction from Mycelium:

-

Homogenize the mycelial cake with acetone or methanol.

-

Filter the mixture and evaporate the solvent from the filtrate to yield a crude extract.

-

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

Protocol 3: Chromatographic Purification

-

Initial Fractionation (Medium-Pressure Liquid Chromatography - MPLC):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a reversed-phase C18 MPLC column.

-

Elute the compounds using a stepwise or linear gradient of methanol in water.

-

Collect fractions and test for bioactivity to identify the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the active fractions from MPLC and concentrate them.

-

Further purify the active concentrate by preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

-

Employ a gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

-

Monitor the elution profile using a UV detector at wavelengths such as 210 nm and 280 nm.

-

Collect the peaks corresponding to this compound and its analogues.

-

-

Final Purification and Desalting:

-

Combine the pure fractions and evaporate the organic solvent.

-

Desalt the purified compound using a solid-phase extraction (SPE) cartridge or by another round of HPLC with a volatile buffer system.

-

Lyophilize the final solution to obtain pure this compound as a powder.

-

Quantitative Data

The biological activity of this compound and its analogues has been quantified against various targets.

Table 2: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Mycobacterium smegmatis |

| Ala-geninthiocin | Potent activity reported | Potent activity reported | 1 | 10 |

| This compound | Moderate activity reported | - | - | - |

| Val-geninthiocin | Moderate activity reported | - | - | - |

Note: "-" indicates data not available in the searched literature.

Table 3: Antiviral and Cytotoxic Activity of this compound Analogues (IC₅₀ in µM)

| Compound | Anti-Influenza A Virus (H1N1) | Cytotoxicity against A549 (Human Lung Carcinoma) |

| This compound A | 7.3 | - |

| This compound B | 18.3 | - |

| This compound E | 28.7 | - |

| Val-geninthiocin | 15.3 | - |

| Ala-geninthiocin | - | 0.006 |

Note: "-" indicates data not available in the searched literature.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Biosynthetic Pathway of Thiopeptides

The biosynthesis of thiopeptides like this compound is a complex process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

Caption: Generalized biosynthetic pathway of thiopeptide antibiotics.

Experimental Workflow for this compound Isolation

The overall process from bacterial culture to pure compound follows a structured workflow.

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action Signaling Pathway

Thiopeptide antibiotics primarily exert their effect by inhibiting bacterial protein synthesis. The specific target can vary depending on the size of the macrocyclic ring.

Caption: Proposed mechanism of action for thiopeptide antibiotics.

References

- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Geninthiocin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a 35-membered macrocyclic thiopeptide antibiotic produced by marine actinomycetes, exhibits potent bioactivity, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug developers. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), the biosynthesis of this compound follows a fascinating enzymatic cascade. This technical guide provides a comprehensive overview of the this compound B biosynthesis pathway, detailing the genetic architecture, the enzymatic transformations, and the experimental methodologies used to elucidate this intricate process. Quantitative data on antibiotic production is presented, and detailed experimental protocols are provided to facilitate further research and bioengineering efforts.

Introduction

Thiopeptide antibiotics, characterized by their highly modified macrocyclic structures containing thiazole rings, dehydroamino acids, and a central nitrogen-containing heterocycle, represent a promising class of therapeutic agents. This compound and its analogues, isolated from marine Streptomyces species, have demonstrated significant antibacterial and cytotoxic activities.[1] Understanding the biosynthesis of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the biosynthesis of this compound B, a representative member of this family, produced by Streptomyces sp. YIM 130001.[2][3]

The this compound B Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound B is orchestrated by a dedicated biosynthetic gene cluster (genB), which shows significant homology to the berninamycin (ber) BGC.[2][3] The genB cluster encodes all the necessary enzymatic machinery for the production of the mature antibiotic from a ribosomally synthesized precursor peptide.

Organization of the genB Gene Cluster

The genB gene cluster from Streptomyces sp. YIM 130001 is comprised of a set of core biosynthetic genes, regulatory elements, and transport-related genes. The functions of these genes have been putatively assigned based on homology to characterized thiopeptide biosynthetic enzymes.

Table 1: Putative Functions of Genes in the this compound B Biosynthetic Gene Cluster

| Gene | Proposed Function | Homolog in Berninamycin BGC |

| genB_A | Precursor peptide | berA |

| genB_J | Dehydratase | berJ |

| genB_K | Dehydratase | berK |

| genB_L | Dehydrogenase | berL |

| genB_M | Cyclodehydratase | berM |

| genB_N | Cyclodehydratase | berN |

| genB_O | [4+2] Cycloaddition enzyme for pyridine ring formation | berO |

| genB_P | Putative modifying enzyme | berP |

| genB_Q | Putative modifying enzyme | berQ |

| genB_R | Putative modifying enzyme | berR |

| genB_S | Putative modifying enzyme | berS |

| genB_T | ABC transporter-related protein | berT |

| genB_U | ABC transporter-related protein | berU |

The this compound Biosynthesis Pathway

The biosynthesis of this compound B is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of intricate post-translational modifications.

Precursor Peptide Synthesis

The pathway is initiated by the expression of the structural gene, genB_A, which encodes the precursor peptide. This peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications will occur.

Precursor Peptide Sequence (GenB_A):

-

Leader Peptide: MTDASERLSEIESLLEDFELPIEVGEMEL

-

Core Peptide: CTSCTCSCSCTCSSS

Post-Translational Modifications

The core peptide of GenB_A undergoes a series of enzymatic transformations to yield the mature this compound B molecule. These modifications include:

-

Dehydration: The serine and threonine residues within the core peptide are dehydrated by the action of dehydratases, likely encoded by genB_J and genB_K, to form dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, respectively.

-

Cyclodehydration and Dehydrogenation: Cysteine residues, in concert with the newly formed dehydroamino acids, undergo cyclodehydration and subsequent dehydrogenation to form thiazole rings. This transformation is catalyzed by a complex of enzymes, including those encoded by genB_M, genB_N, and genB_L.

-

[4+2] Cycloaddition: The hallmark of thiopeptide biosynthesis is the formation of a central six-membered nitrogen-containing heterocycle, in this case, a pyridine ring. This is achieved through a formal aza-[4+2] cycloaddition reaction catalyzed by the enzyme encoded by genB_O.

-

Leader Peptide Cleavage: Following the extensive modifications of the core peptide, the leader peptide is proteolytically cleaved to release the mature, bioactive this compound B. The enzyme responsible for this final step has not yet been definitively identified within the genB cluster.

Quantitative Data

While detailed kinetic data for the individual GenB enzymes are not yet available, studies on the heterologous expression of the berninamycin gene cluster, which is highly homologous to the genB cluster, provide insights into production levels.

Table 2: Production Titers of Berninamycin A in Heterologous Streptomyces Hosts

| Host Strain | Production Titer (mg/L) | Reference |

| Streptomyces lividans SBT18 | ~5 | |

| Streptomyces coelicolor M1154 | ~2 |

These values serve as a benchmark for potential this compound B production in similar heterologous systems. Optimization of fermentation conditions and precursor supply are critical for enhancing yields.

Experimental Protocols

The following protocols provide a framework for the study of this compound biosynthesis.

General Culture and Fermentation of Streptomyces sp. YIM 130001

This protocol is adapted from the general methods used for the cultivation of thiopeptide-producing actinomycetes.

Materials:

-

Tryptic Soy Broth (TSB) medium

-

SM17 medium

-

Spore suspension of Streptomyces sp. YIM 130001

-

Baffled Erlenmeyer flasks

-

Bioreactor (e.g., BioFlo/CelliGen 115)

Procedure:

-

Pre-culture Preparation: Inoculate 10 mL of TSB medium in a 250 mL baffled flask with 50 µL of a spore suspension of Streptomyces sp. YIM 130001. Incubate for 24 hours at 30°C with shaking at 250 rpm.

-

Seed Culture: Inoculate 50 mL of TSB medium in a 250 mL baffled flask with 5% of the pre-culture. Incubate for 48 hours at 30°C with shaking at 250 rpm.

-

Bioreactor Fermentation: Inoculate a 3 L bioreactor with a 1.5 L working volume of SM17 medium with the seed culture. Maintain the temperature at 30°C and agitation at 250 rpm for 7 days.

-

Extraction: After 7 days of fermentation, extract the whole fermentation broth (approximately 1.5 L) with an equal volume of butanol at 30°C and 250 rpm for 2 hours. Separate the organic phase by centrifugation at 9000 rpm for 20 minutes. Evaporate the solvent to obtain the crude extract.

Heterologous Expression of the genB Gene Cluster

This protocol provides a general workflow for the heterologous expression of a biosynthetic gene cluster in a Streptomyces host, a common strategy for producing natural products and studying their biosynthesis.

Purification of this compound B

This protocol is based on the methods described for the purification of this compound B and its analogues.

Materials:

-

Crude extract from Streptomyces fermentation

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: butanol, methanol, water, acetonitrile

Procedure:

-

Initial Fractionation: Subject the crude butanol extract to silica gel column chromatography.

-

Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column.

-

Preparative HPLC: Perform final purification of the this compound B-containing fractions by preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water.

-

Purity Analysis: Assess the purity of the isolated this compound B by analytical HPLC and characterize its structure using NMR and mass spectrometry.

General Enzymatic Assay for Thiopeptide Biosynthetic Enzymes

This protocol provides a general framework for in vitro reconstitution and biochemical characterization of thiopeptide biosynthetic enzymes.

Materials:

-

Purified recombinant thiopeptide biosynthetic enzymes (e.g., GenB proteins)

-

Synthetic precursor peptide (GenB_A)

-

ATP

-

Sulfide source (e.g., Na₂S)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Reaction Setup: Combine the purified enzyme(s), precursor peptide, ATP, and sulfide source in the reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

-

Analysis: Analyze the reaction products by mass spectrometry to detect the modified peptide and determine the enzymatic activity.

Conclusion

The biosynthesis of this compound represents a remarkable example of nature's ability to construct complex bioactive molecules. The elucidation of its biosynthetic pathway, guided by genome mining and homologous recombination, has provided a roadmap for the bioengineering of novel thiopeptide analogues. The protocols and data presented in this guide offer a foundation for researchers to further investigate this fascinating pathway, with the ultimate goal of developing new and improved therapeutic agents. Future work should focus on the detailed biochemical characterization of the individual GenB enzymes to fully understand their catalytic mechanisms and substrate specificities, which will be crucial for the rational design of novel thiopeptide antibiotics.

References

- 1. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Geninthiocin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin is a member of the thiopeptide class of antibiotics, characterized by a 35-membered macrocyclic core. These antibiotics exhibit potent activity, primarily against Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). While the precise mechanism of action for this compound is still an active area of investigation, it is widely accepted that, like other thiopeptides, it disrupts bacterial protein synthesis. This guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, including data on its biological activity, proposed molecular targets, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics are known to inhibit bacterial protein synthesis through two primary mechanisms, which are often correlated with the size of their macrocyclic ring structure:

-

Interaction with the 50S Ribosomal Subunit: Thiopeptides with 26- and 32-atom macrocycles, such as thiostrepton, typically bind to a cleft at the interface of the L11 protein and the 23S rRNA in the 50S ribosomal subunit. This binding interferes with the function of translation factors, such as Elongation Factor G (EF-G), thereby stalling protein synthesis.

-

Inhibition of Elongation Factor Tu (EF-Tu): Thiopeptides with 29-atom macrocycles, like GE2270A, are known to bind to Elongation Factor Tu (EF-Tu). This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for delivering amino acids to the ribosome.

The molecular target of this compound, with its 35-membered macrocyclic core, is a subject of ongoing research, with evidence suggesting potential interaction with protein components of the translation machinery. One study identified a protein in the 46-50 kDa range from MRSA that is targeted by this compound, a molecular weight consistent with that of EF-Tu (approximately 43 kDa)[1]. However, another computational study using molecular docking proposed homogentisate 1,2-dioxygenase as a potential target in MRSA[2][3]. This suggests that this compound may have multiple cellular targets or that its primary mechanism has yet to be definitively elucidated.

Proposed Signaling Pathway for this compound Action

Based on the current understanding of thiopeptide antibiotics, a putative mechanism for this compound's action is the inhibition of protein synthesis via interaction with a key protein component. The following diagram illustrates this proposed pathway.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ala-geninthiocin [1]

| Bacterial Strain | MIC (µg/mL) |

| Micrococcus luteus | 1 |

| Mycobacterium smegmatis | 10 |

Table 2: Cytotoxicity (IC50) of this compound Derivatives

| Compound | Cell Line | IC50 (nM) |

| Ala-geninthiocin | A549 (Human Lung Carcinoma) | 6 |

Structure-Activity Relationship

Studies on different analogs of this compound have provided insights into the structural features crucial for its antibacterial activity. A key finding is the importance of the C-terminal tail. This compound A, which possesses a -Dha-Dha-NH2 tail, exhibits potent activity against Gram-positive bacteria. In contrast, geninthiocins C and D, which have modified or absent tails (-Dha-Ala-NH2 and -NH2, respectively), show no antibacterial activity. This indicates that the dehydroalanine-containing tail is essential for the antibacterial efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound antibiotics. These protocols are based on established methods for studying other thiopeptide antibiotics and can be adapted for this compound.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay is used to determine if a compound inhibits bacterial protein synthesis in a cell-free system.

Principle: A bacterial cell lysate containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP). The activity of the reporter protein is measured in the presence and absence of the test compound. A reduction in reporter activity indicates inhibition of protein synthesis.

Protocol:

-

Preparation of Bacterial Cell Lysate:

-

Culture a suitable bacterial strain (e.g., E. coli BL21) to mid-log phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., S30 buffer).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris.

-

Collect the supernatant (S30 extract) and dialyze against S30 buffer.

-

Perform a pre-incubation step to degrade endogenous mRNA and DNA.

-

Store the prepared lysate at -80°C.

-

-

IVTT Reaction Setup:

-

In a 96-well plate, set up the following reaction mixture on ice:

-

S30 extract

-

Reaction buffer (containing ATP, GTP, CTP, UTP, amino acids, and an energy regenerating system)

-

Reporter plasmid DNA (e.g., pBEST-luc for luciferase)

-

This compound (at various concentrations) or vehicle control (e.g., DMSO)

-

-

The final reaction volume is typically 10-50 µL.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 1-2 hours.

-

-

Detection:

-

For a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.

-

For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Filter Binding Assay for EF-Tu Interaction

This assay is used to determine if this compound binds directly to EF-Tu.

Principle: This technique relies on the ability of nitrocellulose filters to bind proteins but not nucleic acids. A radiolabeled GTP is incubated with EF-Tu, and the formation of the EF-Tu-[3H]GTP complex is measured. The displacement of the radiolabeled GTP by the test compound indicates binding to EF-Tu.

Protocol:

-

Preparation of Reagents:

-

Purified EF-Tu protein.

-

Radiolabeled GTP (e.g., [3H]GTP).

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

-

Nitrocellulose and DEAE filter membranes.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine EF-Tu, [3H]GTP, and varying concentrations of this compound or a known EF-Tu inhibitor (positive control) in the binding buffer.

-

Incubate the reaction mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Set up a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed over a DEAE membrane.

-

Apply the reaction mixture to the filter under vacuum.

-

Wash the filter with cold binding buffer to remove unbound [3H]GTP.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity on the filter is proportional to the amount of EF-Tu-[3H]GTP complex.

-

A decrease in radioactivity in the presence of this compound indicates displacement of [3H]GTP and binding of the antibiotic to EF-Tu.

-

Calculate the binding affinity (Kd) from the concentration-dependent displacement data.

-

Concluding Remarks

This compound antibiotics represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens. While the overarching mechanism of action is the inhibition of protein synthesis, the precise molecular target and the intricate details of its interaction remain to be fully elucidated. The conflicting evidence for EF-Tu versus other proteins as the primary target highlights the need for further experimental validation, such as through structural biology studies (e.g., cryo-electron microscopy of a this compound-ribosome or this compound-EF-Tu complex) and more extensive biochemical and genetic analyses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular underpinnings of this compound's activity, which will be crucial for the future development of this and related thiopeptide antibiotics.

References

Elucidating the Molecular Architecture of Geninthiocin: A Technical Guide to NMR-Based Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of geninthiocin, a potent thiopeptide antibiotic. By providing a comprehensive overview of the experimental methodologies, quantitative data, and logical workflows, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and spectroscopic analysis.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide core containing thiazole and oxazole heterocycles, as well as several unusual amino acid residues.[1][2] These complex structural features are crucial for their biological activity, primarily against Gram-positive bacteria.[2] The precise determination of the three-dimensional structure of this compound and its analogs is paramount for understanding their mechanism of action, facilitating synthetic efforts, and enabling structure-activity relationship (SAR) studies for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure determination of complex natural products like this compound.[3][4] Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the molecular puzzle, establishing covalent connectivity and stereochemical relationships. This guide will delve into the specific NMR methodologies that have been instrumental in deciphering the intricate structure of this compound and its closely related analogs.

Quantitative NMR Data for this compound Analogs

The structural elucidation of this compound and its analogs, including Ala-geninthiocin, Val-geninthiocin, and this compound B, has been accomplished through meticulous analysis of their NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for Ala-geninthiocin and this compound B, providing a quantitative basis for structural comparison and verification.

Table 1: ¹H and ¹³C NMR Data for Ala-geninthiocin in DMSO-d₆ (¹H at 700.4 MHz, ¹³C at 176.1 MHz)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Threonine (Thr) | ||

| 2 (α-CH) | 58.5 | 4.35 (m) |

| 3 (β-CH) | 67.1 | 4.10 (m) |

| 4 (γ-CH₃) | 19.8 | 1.05 (d, 6.3) |

| Alanine (Ala) | ||

| 2 (α-CH) | 50.2 | 4.20 (m) |

| 3 (β-CH₃) | 17.5 | 1.25 (d, 7.0) |

| Dehydroalanine (Dha) moieties | ||

| Dha-1 Cα | 135.8 | |

| Dha-1 Cβ | 105.7 | 5.30 (s), 5.85 (s) |

| Dha-2 Cα | 135.9 | |

| Dha-2 Cβ | 105.8 | 5.35 (s), 5.90 (s) |

| Thiazole (Thz) | ||

| 2' | 170.1 | |

| 4' | 126.9 | 8.49 (s) |

| 5' | 148.5 | |

| Oxazole (Oxz) moieties | ||

| Oxz-1 2'' | 162.5 | |

| Oxz-1 4'' | 140.1 | 8.59 (s) |

| Oxz-1 5'' | 111.3 | |

| Oxz-2 2''' | 163.0 | |

| Oxz-2 4''' | 142.8 | 8.71 (s) |

| Oxz-2 5''' | 112.1 | |

| ... | ... | ... |

Note: This table presents a selection of key resonances. For the complete and detailed assignments, please refer to the primary literature.

Table 2: ¹H, ¹³C, and ¹⁵N NMR Data for this compound B in DMSO-d₆

| Residue | Position | δH (ppm) | δC (ppm) | δN (ppm) |

| Valine (Val) | NH | 8.21 | 120.5 | |

| α-CH | 4.15 | 59.3 | ||

| β-CH | 2.10 | 30.1 | ||

| γ-CH₃ | 0.95, 0.90 | 19.5, 18.9 | ||

| Hydroxyvaline (Hyv) | NH | 8.15 | 119.8 | |

| α-CH | 4.30 | 60.1 | ||

| β-CH | 3.85 | 70.2 | ||

| γ-CH₃ | 1.15, 1.10 | 20.1, 19.8 | ||

| Threonine (Thr) | NH | 8.05 | 118.7 | |

| α-CH | 4.25 | 58.7 | ||

| β-CH | 4.05 | 67.3 | ||

| γ-CH₃ | 1.08 | 19.6 | ||

| Dehydrobutyrine (Dhb) | NH | 8.50 | 121.3 | |

| α-C | 130.5 | |||

| β-C | 115.4 | |||

| γ-CH₃ | 2.05 | 14.2 | ||

| β-H | 6.85 | |||

| ... | ... | ... | ... | ... |

Note: This table is a representation of the data that would be found in the supplementary materials of the cited publication. For complete data, the original source should be consulted.

Experimental Protocols for Key NMR Experiments

The structural elucidation of this compound relies on a series of meticulously executed NMR experiments. Below are detailed methodologies for the key experiments cited in the literature.

General Sample Preparation

A sample of the purified this compound analog (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 160-600 µL). The choice of solvent is critical for ensuring sample solubility and minimizing solvent signal interference. The solution is then transferred to a high-precision NMR tube (e.g., 3 or 5 mm diameter).

Spectrometer and General Parameters

All NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 600, 700, or 800 MHz) equipped with a cryoprobe for enhanced sensitivity. The sample temperature is maintained at a constant value, often 25°C (298 K), to ensure spectral stability.

One-Dimensional (1D) NMR

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): ~12-15 ppm

-

Acquisition Time (AQ): ~2-3 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 16-64

-

-

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width (SW): ~200-220 ppm

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 1024-4096

-

-

Two-Dimensional (2D) Homonuclear Correlation Spectroscopy

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for identifying amino acid spin systems.

-

Pulse Program: Gradient-selected, phase-sensitive COSY (e.g., cosygpqf).

-

Acquisition Parameters:

-

Spectral Width (SW) in F1 and F2: ~12-15 ppm

-

Time Domain (TD) in F2: 2048-4096 points

-

Time Domain (TD) in F1: 256-512 increments

-

Number of Scans (NS): 2-8 per increment

-

Relaxation Delay (D1): 1.5-2 seconds

-

-

Two-Dimensional (2D) Heteronuclear Correlation Spectroscopy

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or other heteronuclei like ¹⁵N).

-

Pulse Program: Gradient-selected, sensitivity-enhanced, phase-sensitive HSQC (e.g., hsqcetgpsi).

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 (¹H): ~12-15 ppm

-

Spectral Width (SW) in F1 (¹³C): ~160-180 ppm

-

Time Domain (TD) in F2: 1024-2048 points

-

Time Domain (TD) in F1: 256-512 increments

-

Number of Scans (NS): 4-16 per increment

-

Relaxation Delay (D1): 1.5-2 seconds

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting amino acid fragments and identifying quaternary carbons.

-

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Acquisition Parameters:

-

Spectral Width (SW) in F2 (¹H): ~12-15 ppm

-

Spectral Width (SW) in F1 (¹³C): ~200-220 ppm

-

Time Domain (TD) in F2: 2048-4096 points

-

Time Domain (TD) in F1: 512-1024 increments

-

Number of Scans (NS): 8-32 per increment

-

Relaxation Delay (D1): 2 seconds

-

Long-range coupling delay optimized for J = 8 Hz.

-

-

Two-Dimensional (2D) Through-Space Correlation Spectroscopy

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), regardless of their covalent connectivity. This is essential for determining the three-dimensional structure and stereochemistry.

-

Pulse Program: Gradient-selected, phase-sensitive NOESY (e.g., noesygpph).

-

Acquisition Parameters:

-

Spectral Width (SW) in F1 and F2: ~12-15 ppm

-

Time Domain (TD) in F2: 2048 points

-

Time Domain (TD) in F1: 512 increments

-

Number of Scans (NS): 8-16 per increment

-

Relaxation Delay (D1): 2 seconds

-

Mixing Time (d8): 150-800 ms (optimized based on molecular size).

-

-

Logical Workflow and Signaling Pathways in Structure Elucidation

The process of elucidating the structure of this compound from NMR data follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, each building upon the information gathered in the previous one.

Caption: Overall workflow for the structure elucidation of this compound by NMR.

The following diagram illustrates the key correlations used to assemble the molecular fragments.

Caption: Relationship between key NMR experiments and derived structural information.

Conclusion

The structural elucidation of this compound and its analogs is a testament to the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, researchers have been able to unravel the complex molecular architecture of these important thiopeptide antibiotics. The quantitative data and experimental protocols presented in this guide provide a framework for the analysis of this compound-related compounds and other complex natural products. The logical workflows, visualized through diagrams, offer a clear pathway for approaching such challenging structural problems. This detailed understanding is critical for advancing the development of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Choosing the best pulse sequences, acquisition parameters, postacquisition processing strategies, and probes for natural product structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Mass Spectrometry Fragmentation Analysis of Geninthiocin

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin, a member of the complex thiopeptide antibiotic family, presents a significant analytical challenge due to its intricate macrocyclic structure. Understanding its fragmentation behavior under mass spectrometry is paramount for structural elucidation, analog identification, and the development of new therapeutic agents. This technical guide provides an in-depth analysis of the core principles and methodologies involved in the mass spectrometry fragmentation of this compound and its analogs, with a focus on providing actionable data and protocols for researchers in the field.

Core Fragmentation Patterns of this compound Analogs

The fragmentation of this compound and its related compounds, such as Val-geninthiocin, is characterized by a series of specific neutral losses and the formation of diagnostic product ions. These fragmentation pathways provide a roadmap to the molecule's structure, allowing for the identification of key functional groups and the overall architecture of the macrocycle.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is the primary technique employed for studying these fragmentation patterns. The analysis of the singly protonated precursor ion [M+H]⁺ of Val-geninthiocin, a close structural analog of this compound, reveals a cascade of fragmentation events.

Table 1: Key Fragmentation Data for the [M+H]⁺ Ion of Val-geninthiocin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Structural Assignment |

| 1591.5 | 1573.5 | 18 | H₂O |

| 1591.5 | 1545.5 | 46 | H₂O + CO |

| 1591.5 | 1460.4 | 131.1 | C₇H₅NO₂ (Side chain cleavage) |

| 1591.5 | 1347.3 | 244.2 | C₁₁H₁₀N₂O₂S (Thiazole-containing fragment) |

| 1591.5 | 1262.3 | 329.2 | C₁₅H₁₃N₃O₃S (Oxazole-thiazole fragment) |

Data synthesized from published fragmentation spectra of Val-geninthiocin.

The initial fragmentation is often characterized by the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). Subsequent, more energetic collisions lead to the cleavage of the macrocyclic ring and its side chains, yielding a series of diagnostic fragment ions. The presence of thiazole and oxazole rings, characteristic of thiopeptides, results in specific fragmentation pathways that are invaluable for structural confirmation.

Experimental Protocols for Mass Spectrometry Analysis

Reproducible and high-quality data are contingent on a well-defined experimental protocol. The following outlines a typical methodology for the fragmentation analysis of this compound and its analogs.

1. Sample Preparation:

-

Dissolve the purified this compound analog in a suitable solvent, typically a mixture of methanol and water (1:1, v/v), to a final concentration of approximately 10-50 µg/mL.

-

Acidify the sample solution with a small amount of formic acid (0.1% final concentration) to promote the formation of protonated precursor ions ([M+H]⁺).

2. Mass Spectrometry Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements of both precursor and fragment ions.

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for generating intact molecular ions of thiopeptides.

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

MS Scan Range: Acquire full scan mass spectra over a range of m/z 500-2000 to identify the precursor ion.

-

MS/MS Analysis:

-

Select the [M+H]⁺ ion of the this compound analog as the precursor ion for fragmentation.

-

Employ collision-induced dissociation (CID) as the fragmentation technique.

-

Use an inert collision gas, such as argon or nitrogen.

-

The collision energy should be optimized to achieve a balance between the abundance of the precursor ion and the generation of a rich variety of fragment ions. A stepped collision energy approach (e.g., 20-60 eV) can be beneficial for observing a wider range of fragments.

-

Visualizing Fragmentation and Workflows

Graphical representations of fragmentation pathways and experimental workflows are essential for a clear understanding of the complex processes involved in the analysis of this compound.

An In-depth Technical Guide to Geninthiocin Analogues and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geninthiocin analogues, a class of thiopeptide antibiotics with significant biological activity. The document details their chemical structures, summarizes their biological data, and provides detailed experimental protocols for their study.

Introduction to this compound and its Analogues

This compound and its analogues are members of the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex molecular architecture and potent biological activities.[1] These natural products are primarily produced by Streptomyces species and are characterized by a macrocyclic core containing multiple thiazole rings and a central nitrogen-containing heterocycle.[1][2] Geninthiocins have garnered interest due to their significant activity against Gram-positive bacteria and, in some cases, antiviral and cytotoxic effects.[3][4] This guide focuses on the known analogues of this compound, their chemical diversity, and the methodologies employed for their investigation.

Chemical Structures of this compound Analogues

The core structure of geninthiocins is a 35-membered macrocycle. The known analogues primarily differ in the amino acid composition of their peptide side chains. The chemical structures of prominent this compound analogues are presented below.

This compound A: The parent compound with a -Dha-Dha-NH2 tail.

This compound B: Structurally similar to berninamycin A.

This compound C: Features a -Dha-Ala-NH2 tail.

This compound D: Possesses a simple -NH2 tail.

This compound E and F: Novel cyclic thiopeptides with variations in the macrocyclic core.

Ala-geninthiocin: An analogue with an alanine residue in the side chain.

Val-geninthiocin: An analogue containing a valine residue.

Quantitative Biological Data

The biological activities of this compound analogues have been evaluated against various bacterial and viral strains. A summary of the reported quantitative data is provided in the tables below for easy comparison.

Table 1: Antibacterial Activity of this compound Analogues

| Compound | Test Organism | MIC (µg/mL) | Reference |

| This compound A | Staphylococcus aureus | Moderate Activity | |

| Val-geninthiocin | Staphylococcus aureus | Moderate Activity | |

| Ala-geninthiocin | Staphylococcus aureus | - | |

| Ala-geninthiocin | Bacillus subtilis | - | |

| Ala-geninthiocin | Mycobacterium smegmatis | - | |

| Ala-geninthiocin | Micrococcus luteus | - |

Table 2: Antiviral and Cytotoxic Activity of this compound Analogues

| Compound | Activity Type | Cell Line / Virus | IC50 | Reference |

| This compound A | Anti-influenza A | - | 7.3 µM | |

| This compound B | Anti-influenza A | - | 18.3 µM | |

| This compound E | Anti-influenza A | - | 28.7 µM | |

| Val-geninthiocin | Anti-influenza A | - | 15.3 µM | |

| Ala-geninthiocin | Cytotoxicity | A549 human lung carcinoma | 6 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound analogues.

Isolation and Purification of this compound Analogues from Streptomyces

This protocol is a generalized procedure based on methodologies reported for the isolation of thiopeptide antibiotics.

-

Fermentation: Inoculate a suitable liquid medium (e.g., TSB medium) with spores of the Streptomyces strain. Incubate for 48 hours at 30°C with shaking (200 rpm) to generate a seed culture. Transfer the seed culture to a larger volume of production medium (e.g., G1 medium) and continue fermentation for 7 days under the same conditions.

-

Extraction: Centrifuge the fermentation broth to separate the mycelia and resin (if used). Extract the mycelial cake and resin with methanol three times. Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of dichloromethane-ethyl acetate-methanol to yield several fractions.

-

Purification: Monitor the fractions for biological activity using a relevant bioassay. Further purify the active fractions by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile/water (containing 0.1% formic acid) to isolate the pure this compound analogues.

-

Structure Elucidation: Determine the structures of the purified compounds using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configurations of amino acid residues can be determined by methods such as Marfey's method or enantioselective GC-MS analysis after acid hydrolysis of the peptide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for assessing antibacterial activity.

-

Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Dissolve the purified this compound analogue in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

-

Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method for evaluating the antiviral activity of this compound analogues against viruses such as influenza A.

-

Cell Culture: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) and grow until a confluent monolayer is formed.

-

Virus Infection: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cell monolayers with a medium containing a semi-solid substance (e.g., 0.8% methylcellulose) and various concentrations of the this compound analogue.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 days to allow for plaque formation.

-

Plaque Visualization and Counting: Remove the overlay and stain the cells with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mechanism of Action

The primary mechanism of action for many thiopeptide antibiotics is the inhibition of bacterial protein synthesis. While the specific target can vary depending on the macrocycle size, this compound, with its 35-membered ring, is believed to interfere with this fundamental cellular process.

Proposed Workflow for Inhibition of Protein Synthesis

The following diagram illustrates the general workflow of bacterial protein synthesis and the proposed point of inhibition by thiopeptide antibiotics like this compound.

Caption: Workflow of bacterial protein synthesis and inhibition by this compound analogues.

Conclusion

This compound and its analogues represent a promising group of thiopeptide antibiotics with diverse biological activities. Their complex structures offer opportunities for medicinal chemistry efforts to improve their therapeutic potential. The protocols and data presented in this guide provide a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery to further explore the potential of these fascinating molecules. Future research will likely focus on the total synthesis of these compounds, the elucidation of the precise molecular targets for the 35-membered ring thiopeptides, and the generation of novel analogues with enhanced efficacy and pharmacokinetic properties.

References

biological activity spectrum of geninthiocin compounds

A Technical Guide to the Biological Activity Spectrum of Geninthiocin Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Geninthiocins are a class of macrocyclic thiopeptide antibiotics produced by Streptomyces species. These complex natural products are characterized by a 35-membered macrocyclic core, making them among the largest in the thiopeptide family.[1][2] Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent biological activities, primarily against Gram-positive bacteria.[3] This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound and its analogs, summarizes quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and workflows.

Biological Activity Spectrum

This compound compounds exhibit a diverse range of biological activities, including antibacterial, antiviral, and cytotoxic effects. The specific activity can vary significantly between different analogs, often due to minor structural modifications.

Antibacterial Activity

Geninthiocins display potent activity predominantly against Gram-positive bacteria, including clinically relevant and drug-resistant strains.[4] The structural integrity of the peptide tail appears crucial for this activity; analogs like geninthiocins C and D, which have modified tails, lack the potent antibacterial effects of this compound A.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ala-geninthiocin Against Various Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ala-geninthiocin | Micrococcus luteus | 1 | [5] |

| Ala-geninthiocin | Mycobacterium smegmatis | 10 | |

| Ala-geninthiocin | Staphylococcus aureus | Potent activity reported | |

| Ala-geninthiocin | Bacillus subtilis | Potent activity reported |

Note: Specific MIC values for all this compound analogs against a wide panel of bacteria are not extensively documented in publicly available literature. The data indicates strong activity, particularly from Ala-geninthiocin.

Antiviral Activity

Several this compound compounds have demonstrated significant in vitro activity against the influenza A virus, highlighting their potential as leads for antiviral drug development.

Table 2: Anti-Influenza A Virus Activity of this compound Compounds

| Compound | IC₅₀ (µM) | Reference |

| This compound A | 7.3 | |

| This compound B | 18.3 | |

| This compound E | 28.7 | |

| Val-geninthiocin | 15.3 |

Cytotoxic and Antifungal Activity

In addition to antimicrobial properties, certain geninthiocins show potent cytotoxicity against human cancer cell lines. Ala-geninthiocin, in particular, has been identified as a highly potent cytotoxic agent. Antifungal activity is generally weak to moderate.

Table 3: Cytotoxicity of Ala-geninthiocin

| Compound | Cell Line | Activity | IC₅₀ (nM) | Reference |

| Ala-geninthiocin | A549 (Human Lung Carcinoma) | Cytotoxic | 6 | |

| Ala-geninthiocin | L929 (Mouse Fibroblast) | Cytotoxic | 22 |

Mechanism of Action

Thiopeptides are well-established inhibitors of bacterial protein synthesis. The specific molecular target, however, is determined by the size of the macrocycle.

-

26- and 32-Membered Rings: Thiopeptides like thiostrepton bind to a cleft at the interface of ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit. This action blocks the binding of elongation factor G (EF-G), thereby inhibiting translocation.

-

29-Membered Rings: These compounds bind to elongation factor Tu (EF-Tu), preventing the delivery of the aminoacyl-tRNA complex to the ribosome.

A critical knowledge gap exists for the largest thiopeptides. The precise molecular target for 35-membered ring compounds, including the geninthiocins, remains unknown, although they maintain potent antibacterial activity.

Experimental Protocols

The following sections detail standardized methodologies for assessing the biological activities of this compound compounds.

Protocol for Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria, no compound) and a negative control (broth only). The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Antiviral Activity Assay (CPE Inhibition)

The half-maximal inhibitory concentration (IC₅₀) against influenza A virus can be determined by a cytopathic effect (CPE) inhibition assay.

-

Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded into a 96-well plate and incubated to form a confluent monolayer.

-

Compound and Virus Preparation: Serial dilutions of the this compound compound are prepared. A stock of influenza virus is diluted to a concentration known to cause 90-100% CPE within 48-72 hours.

-

Infection and Treatment: The cell culture medium is removed, and the cells are washed. The compound dilutions are added to the wells, followed by the virus suspension. Controls include cell-only, virus-only, and compound toxicity controls.

-

Incubation: The plate is incubated at 34-37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the virus control wells show complete CPE.

-

CPE Assessment: The cells are fixed and stained with a dye such as crystal violet. The dye stains only viable, adherent cells.

-

IC₅₀ Calculation: The absorbance in each well is read using a plate reader. The IC₅₀ is calculated as the compound concentration that inhibits the viral cytopathic effect by 50% compared to the virus control.

Protocol for Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is commonly determined using a colorimetric MTT assay, which measures cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the this compound compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

IC₅₀ Calculation: The absorbance of the purple solution is measured (typically at ~570 nm). The IC₅₀ is calculated as the compound concentration that reduces the metabolic activity of the cells by 50% compared to the vehicle control.

Conclusion

The this compound family of thiopeptides represents a promising class of natural products with a multifaceted biological profile. Their potent activity against Gram-positive bacteria, significant anti-influenza A virus effects, and strong cytotoxicity against human cancer cells make them valuable scaffolds for drug discovery. Key structure-activity relationships, such as the importance of the C-terminal tail for antibacterial action, provide a foundation for future medicinal chemistry efforts. The most significant challenge and opportunity for future research lies in elucidating the precise molecular target of these large, 35-membered macrocyclic compounds to fully understand their mechanism of action and unlock their therapeutic potential.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]

- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Geninthiocin: A Potent Thiopeptide with Emerging Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Geninthiocin, a member of the thiopeptide class of antibiotics, is demonstrating significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the currently available data on this compound's cytotoxicity, details the experimental protocols used to assess its activity, and visualizes the potential mechanisms of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

While research into the specific cytotoxic profile of this compound is ongoing, preliminary studies have highlighted its potent anticancer activity. An analog, Ala-geninthiocin, has shown a half-maximal inhibitory concentration (IC50) of 6 nM in A549 human lung carcinoma cells and 22 nM in the L929 mouse fibroblast cell line.[1] Furthermore, reports indicate that this compound and its analogs, including Ala-geninthiocin and Val-geninthiocin, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, including those of the cervix, breast, lung, prostate, epidermoid, and ovary, although specific IC50 values for this compound are not yet widely published.[1]

For context, a crude extract from a related Streptomyces species (LRE541), which produces various bioactive compounds, has demonstrated potent and broad-spectrum anticancer activity. The IC50 values for this extract are presented in the table below, offering a comparative perspective on the potential efficacy of compounds derived from this bacterial genus.

| Cancer Cell Line | Cell Line Type | IC50 (µg/mL) of Streptomyces sp. LRE541 Extract |

| RKO | Colon Carcinoma | 0.021 |

| 7901 | Stomach Cancer | 0.2904 |

| HepG2 | Hepatocellular Carcinoma | 1.484 |

| CAL-27 | Tongue Squamous Cell Carcinoma | 4.861 |

| MCF-7 | Breast Adenocarcinoma | 6.986 |

| K562 | Chronic Myelogenous Leukemia | 8.106 |

| HeLa | Cervical Adenocarcinoma | 10.87 |

| SW1990 | Pancreatic Adenocarcinoma | 12.98 |

| A549 | Lung Carcinoma | 16.94 |

Experimental Protocols

To ensure reproducibility and standardization in research, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Molecular Impact: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms underlying this compound's cytotoxicity, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a hypothesized signaling pathway for apoptosis induction.

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Caption: Workflow for apoptosis detection by Annexin V-FITC and PI staining.

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

Concluding Remarks

This compound presents a promising scaffold for the development of novel anticancer agents. The preliminary data on its potent cytotoxicity, particularly from its analog Ala-geninthiocin, warrants further in-depth investigation. The standardized protocols provided herein offer a framework for consistent and comparable future studies. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing this compound through the drug discovery pipeline. Future research should focus on obtaining a comprehensive panel of IC50 values for this compound across a wide range of cancer cell lines and on detailed mechanistic studies to fully characterize its mode of action.

References

Unveiling the Antiviral Potential of Geninthiocin Against Influenza Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geninthiocin, a member of the thiopeptide class of natural products, has demonstrated notable antiviral activity against influenza A virus. This technical guide synthesizes the currently available data on the anti-influenza properties of this compound and its derivatives. While significant gaps in the publicly accessible research limit a complete understanding of its mechanism of action and detailed experimental protocols, this document provides a structured overview of the existing quantitative data and outlines general methodologies pertinent to the field. Further in-depth research is critically needed to fully elucidate the therapeutic potential of this compound.

Introduction

The continual emergence of drug-resistant influenza virus strains necessitates the exploration of novel antiviral agents with unique mechanisms of action. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides produced by bacteria, have garnered interest for their diverse biological activities. This compound, isolated from Streptomyces sp., has been identified as a promising candidate with significant anti-influenza A virus properties. This document serves as a technical guide for researchers and drug development professionals, summarizing the current knowledge on this compound's antiviral activity and providing context for future research directions.

Quantitative Antiviral Activity

Recent studies have reported the in vitro efficacy of several this compound derivatives against an unspecified strain of influenza A virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the viral activity, are summarized in the table below.

| Compound | IC50 (µM) |

| This compound A | 7.3[1] |

| Val-geninthiocin | 15.3[1] |

| This compound B | 18.3[1] |

| This compound E | 28.7[1] |

Note: The absence of publicly available detailed experimental data, including the specific influenza A virus strain, the cell line used for the antiviral assay, and cytotoxicity data (CC50), prevents the calculation of the Selectivity Index (SI = CC50/IC50). The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Postulated Experimental Protocols

While the specific experimental details for the cited this compound studies are not available, this section outlines standard methodologies commonly employed in the assessment of anti-influenza virus compounds. These protocols are provided as a general reference for researchers aiming to investigate this compound or similar molecules.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are the most common cell line used for influenza virus research due to their high susceptibility to infection.

-

Virus Strains: A panel of influenza A virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and clinical isolates, should be used to determine the breadth of antiviral activity.

-

Propagation: The virus is typically propagated in the allantoic fluid of embryonated chicken eggs or in cell culture. Viral titers are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay.

Antiviral Activity Assays

Several methods can be employed to quantify the inhibitory effect of a compound on influenza virus replication.

-

Plaque Reduction Assay:

-

Confluent monolayers of MDCK cells are infected with a known dilution of influenza virus.

-

The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

The number and size of plaques are quantified, and the IC50 value is calculated.

-

-

Cytopathic Effect (CPE) Inhibition Assay:

-

MDCK cells are seeded in 96-well plates and infected with influenza virus in the presence of serial dilutions of the test compound.

-

After incubation, the extent of virus-induced CPE is assessed visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

-

The IC50 value is determined based on the concentration of the compound that protects 50% of the cells from CPE.

-

Cytotoxicity Assays

To assess the toxicity of the compound to the host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.

-

MTT Assay:

-

Confluent cell monolayers are treated with the same concentrations of the test compound as used in the antiviral assays, but without the virus.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured to determine the cell viability.

-

The 50% cytotoxic concentration (CC50) is calculated.

-

Potential Mechanisms of Action and Signaling Pathways

The mechanism by which this compound inhibits influenza virus replication has not been elucidated. Thiopeptides are known to have diverse biological targets. Against influenza virus, a thiopeptide could potentially interfere with various stages of the viral life cycle. The following diagram illustrates a hypothetical workflow for investigating the mechanism of action.

Caption: A flowchart illustrating potential experimental avenues to investigate the mechanism of action of this compound against influenza virus.

Conclusion and Future Directions